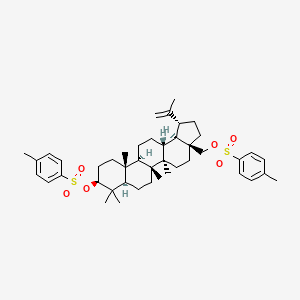

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate)

Description

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) is a synthetic derivative of betulin (lup-20(29)-ene-3β,28-diol), a naturally occurring pentacyclic lupane-type triterpenoid. Betulin is primarily isolated from birch bark (Betula spp.), where it constitutes up to 80% of extractives by dry weight . The parent compound, betulin, possesses two hydroxyl groups at positions C-3 (secondary) and C-28 (primary), along with an isopropenyl group at C-19, making it highly modifiable .

In this derivative, both hydroxyl groups are esterified with 4-methylbenzenesulfonyl (tosyl) groups, forming a bis-sulfonate ester. This modification is hypothesized to enhance aqueous solubility and stability compared to betulin, addressing its inherent hydrophobicity and poor bioavailability . The tosyl groups introduce strong electron-withdrawing sulfonate moieties, which may also influence reactivity and biological interactions .

Properties

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3/t34-,35+,36-,37+,38-,39+,41-,42+,43+,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIBIENYUPMCJM-MVYPDMSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@]23CC[C@H]([C@@H]2[C@H]4CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) typically involves the following steps:

Starting Material: The synthesis begins with lup-20(29)-ene-3,28-diol, a naturally occurring triterpenoid.

Sulfonation: The hydroxyl groups at positions 3 and 28 are reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route with optimization for cost, yield, and purity. This might include using continuous flow reactors for sulfonation and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the double bond or other functional groups.

Substitution: The sulfonate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups at the sulfonate positions.

Scientific Research Applications

Synthesis Process

The synthesis typically involves:

- Starting Material : Lup-20(29)-ene-3,28-diol.

- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride using a base like pyridine or triethylamine in an organic solvent.

- Purification : Column chromatography or recrystallization to achieve high purity.

Pharmaceutical Applications

The compound exhibits significant biological activities that make it a candidate for drug development:

- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways.

- Anticancer Activity : Preliminary research indicates potential mechanisms against various cancer cell lines.

Biological Research

Research is ongoing to explore the interaction of this compound with biological targets:

- Mechanism of Action : It is believed to interact with specific enzymes or receptors, potentially enhancing therapeutic efficacy.

Industrial Applications

Due to its enhanced solubility and reactivity:

- It may be utilized in the development of new materials or as a precursor for other valuable chemicals.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of (3beta)-Lup-20(29)-ene-3,28-diol exhibit cytotoxic effects on various cancer cell lines. For instance:

- In Vitro Studies : Showed significant inhibition of cell proliferation in breast and prostate cancer cells.

Case Study 2: Anti-inflammatory Effects

Studies have highlighted the compound's ability to reduce inflammation markers in cell cultures:

- Mechanistic Insights : The sulfonate modifications may enhance binding affinity to inflammatory mediators.

Mechanism of Action

The mechanism of action of (3beta)-Lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonate groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Betulin

Betulin (Lup-20(29)-ene-3β,28-diol)

- Structure : Unmodified hydroxyl groups at C-3 and C-27.

- Properties: Solubility: Insoluble in water; soluble in ethanol, DMSO, and chloroform . Bioactivity: Demonstrates anticancer, antiviral (e.g., HSV-2 EC₅₀ = 165 µM), anti-inflammatory, and hypoglycemic effects . Limitations: Low bioavailability due to hydrophobicity .

Betulinic Acid (3β-Hydroxy-lup-20(29)-en-28-oic acid)

- Structure : C-28 hydroxyl oxidized to a carboxylic acid.

- Properties :

Betulin Diacetate

- Structure : C-3 and C-28 hydroxyls acetylated.

- Properties :

Thio-/Semicarbazide Derivatives

- Structure : Hydroxyls replaced with thiosemicarbazide or semicarbazide groups (e.g., Lup-20(29)-ene-3β-ol-28-N-(4-fluorophenyl)thiosemicarbazide).

- Properties :

Key Comparison Table

Physicochemical and Pharmacological Differences

Solubility :

- The bis-sulfonate derivative is expected to exhibit significantly higher aqueous solubility than betulin or its diacetate due to the polar sulfonate groups. This addresses a major limitation of betulin in drug delivery .

- In contrast, betulinic acid’s carboxyl group provides moderate solubility, while thiosemicarbazide derivatives balance lipophilicity and polarity .

Bioactivity :

- Antiviral Activity : Betulin’s moderate HSV-2 inhibition (EC₅₀ = 165 µM) is surpassed by betulinic acid (EC₅₀ = 10.9 µM for HSV-1), suggesting that C-28 oxidation enhances potency . The bis-sulfonate derivative’s activity remains unstudied but may depend on metabolic conversion to free betulin.

- Hypoglycemic Effects : Betulin reduces blood glucose in hyperglycemic rabbits by 24% at 24 hours post-administration . Sulfonation may alter absorption kinetics or target engagement.

Synthetic Utility :

- The tosyl groups in the target compound serve as excellent leaving groups, enabling further nucleophilic substitutions (e.g., amines, thiols) at C-3 and C-28 . This flexibility is absent in betulinic acid or diacetate derivatives.

Biological Activity

(3beta)-Lup-20(29)-ene-3,28-diol, commonly referred to as betulin, is a pentacyclic triterpenoid derived from the bark of birch trees. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C30H50O2 |

| Molecular Weight | 442.72 g/mol |

| Density | 0.9882 g/cm³ |

| Melting Point | 256-257 °C |

| Solubility | Soluble in ethanol, chloroform; slightly soluble in cold water |

The biological activity of (3beta)-Lup-20(29)-ene-3,28-diol can be attributed to several mechanisms:

- Anti-inflammatory Activity :

- Antimicrobial Properties :

-

Anticancer Effects :

- Betulin has been shown to induce apoptosis in cancer cells through mitochondrial pathways. It increases the expression of pro-apoptotic proteins like Bax and caspases while decreasing anti-apoptotic proteins. In vitro studies have reported its effectiveness against several cancer cell lines, including breast and prostate cancer cells .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated the effects of betulin on human breast cancer cells (MCF-7). The results indicated that betulin reduced cell viability in a dose-dependent manner with an IC50 value of approximately 50 µM after 48 hours of treatment. The mechanism involved cell cycle arrest at the G0/G1 phase and increased apoptosis markers .

-

Antimicrobial Efficacy :

- In a clinical trial assessing the antimicrobial properties of betulin against Staphylococcus aureus and Candida albicans, it was found that betulin exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, suggesting its potential use as a natural antimicrobial agent .

Comparative Biological Activity

The following table summarizes the biological activities of betulin compared to other triterpenoids:

| Compound | Anti-inflammatory | Antimicrobial | Anticancer |

|---|---|---|---|

| (3beta)-Lup-20(29)-ene-3,28-diol | High | Moderate | High |

| Lupeol | Moderate | High | Moderate |

| Betulinic Acid | High | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.